Ubiquitination-IN-3 is a compound associated with the ubiquitin-proteasome system, a critical mechanism for regulating protein degradation and cellular homeostasis. Ubiquitin itself is a small protein consisting of 76 amino acids, highly conserved across eukaryotic organisms, and plays a vital role in tagging proteins for degradation through a process known as ubiquitination. This modification involves three main enzymes: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) .
Ubiquitination-IN-3 is synthesized through various chemical methods that allow for the modification of ubiquitin chains. It falls under the classification of post-translational modifications, specifically focusing on the addition of ubiquitin moieties to target proteins. The compound is utilized in various biochemical applications, particularly in studying protein interactions and degradation pathways .
The synthesis of Ubiquitination-IN-3 can be approached through several methods:
Each method has its advantages and limitations concerning yield, specificity, and complexity.
Ubiquitin consists of a compact structure characterized by its seven lysine residues, which serve as potential sites for further ubiquitination. The molecular mass of ubiquitin is approximately 8.6 kDa, with an isoelectric point around 6.79 . The structure facilitates the formation of isopeptide bonds with substrate proteins, crucial for its function in protein tagging.
The core reaction mechanism of ubiquitination involves three sequential steps:
This process can lead to mono- or polyubiquitination, influencing various cellular pathways such as protein degradation or signaling .
The mechanism of action for Ubiquitination-IN-3 revolves around its ability to tag proteins for degradation via the proteasome pathway. Upon conjugation to target proteins, ubiquitin serves as a signal for recognition by the 26S proteasome, which subsequently degrades the tagged proteins into peptides . This process is crucial for maintaining cellular homeostasis and regulating various biological processes such as cell cycle progression and stress responses.
Ubiquitin exhibits several notable physical properties:
Chemical properties include its ability to form covalent bonds with substrates through isopeptide linkages, which are essential for its function in cellular signaling and protein turnover .
Ubiquitination-IN-3 has significant applications in various scientific fields:
Research continues to explore innovative methods to manipulate ubiquitination processes for therapeutic benefits, highlighting its importance in cellular regulation and disease management.
Ubiquitination-IN-3 is a targeted modulator of the ubiquitin-proteasome system (UPS), a hierarchical enzymatic cascade involving E1 (activating), E2 (conjugating), and E3 (ligase) enzymes. This compound exerts precise effects at each level, disrupting the ubiquitination machinery critical for protein homeostasis, signaling, and degradation [1] [3].
Ubiquitination-IN-3 binds the ATP-binding pocket of the E1 enzyme (UBA1), competitively inhibiting ubiquitin adenylation. This prevents the formation of the E1~Ub thioester intermediate—the essential first step in ubiquitin activation. Kinetic studies reveal a Ki value of 42 nM, indicating high-affinity binding that stalls the entire ubiquitination cascade. Structural analyses show that Ubiquitination-IN-3 stabilizes E1 in a closed conformation, obstructing ubiquitin transfer to E2 enzymes [1] [4].
Table 1: Kinetic Parameters of Ubiquitination-IN-3 on E1 Activity
Parameter | Value | Significance |
---|---|---|
Ki (Inhibition Constant) | 42 nM | High-affinity competitive inhibition |
IC₅₀ (Ub-AMC assay) | 65 nM | Potent suppression of E1 adenylation activity |
ATP Km Shift | +85% | Confirmed competitive inhibition at ATP site |
Thioester Formation | <5% | Near-complete blockade of E1~Ub intermediate |
Ubiquitination-IN-3 exhibits differential effects on E2 enzymes, with pronounced activity against UbcH5 (UBE2D1) and Ubc13 (UBE2N). It disrupts E2~Ub thioester discharge by 40–70% for UbcH5-dependent reactions but minimally affects UBE2R1 (CDC34). This selectivity correlates with structural variations in the E2 catalytic cleft. Ubiquitination-IN-3 allosterically perturbs the UbcH5 ubiquitin-binding surface, hindering its cooperation with RING-type E3 ligases. Molecular dynamics simulations confirm compound-induced rigidity in the UbcH5 α1-helix, reducing E3 engagement efficiency [2] [6].
Table 2: Selectivity Profile of Ubiquitination-IN-3 Across E2 Enzymes
E2 Enzyme | Ub Thioester Discharge (% Inhibition) | Polyubiquitination Impact | Structural Basis |
---|---|---|---|
UbcH5 (UBE2D1) | 68% | Lys48-chain formation blocked | α1-helix rigidification; Ub-binding disruption |
Ubc13 (UBE2N) | 52% | Lys63-chains reduced | Altered Mms2 dimer interface |
CDC34 (UBE2R1) | 12% | Minimal effect | Inaccessible catalytic core |
The compound indirectly modulates E3 ligase specificity by altering E2-E3 cooperativity. For RING-type E3s (e.g., MDM2), Ubiquitination-IN-3 reduces ubiquitin transfer to p53 by >60% due to impaired E2 recruitment. For HECT-type E3s (e.g., NEDD4), it stabilizes the autoinhibitory interaction between the C2 and HECT domains, restricting conformational flexibility needed for substrate ubiquitination. BioE3 profiling identified novel targets: RNF4 (DNA repair) and MIB1 (autophagy) show disrupted ubiquitination due to E2 dysregulation [2] [5] [9].
Table 3: Impact on E3 Ligase-Substrate Pairs
E3 Ligase | Substrate | Ubiquitination Change | Functional Consequence | Mechanistic Insight |
---|---|---|---|---|
MDM2 (RING) | p53 | ↓65% | Stabilized p53; cell cycle arrest | Disrupted E2 (UbcH5) recruitment |
NEDD4 (HECT) | ENaC | ↓80% | Enhanced ENaC membrane retention | HECT domain autoinhibition |
RNF4 (RING) | SUMO chains | ↓55% | Impaired DNA damage response | UbcH5-dependent Lys48-polyUb failure |
MIB1 (RING) | Delta | ↓70% | Notch pathway dysregulation | Compromised E2~Ub discharge |
Key Mechanistic Insights
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